

Genistein 7-O-glucuronidereference standard characterization

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Compound of Interest

Compound Name: Genistein 7-O-

CAS No.: 70404-42-1

Cat. No.: B2568752

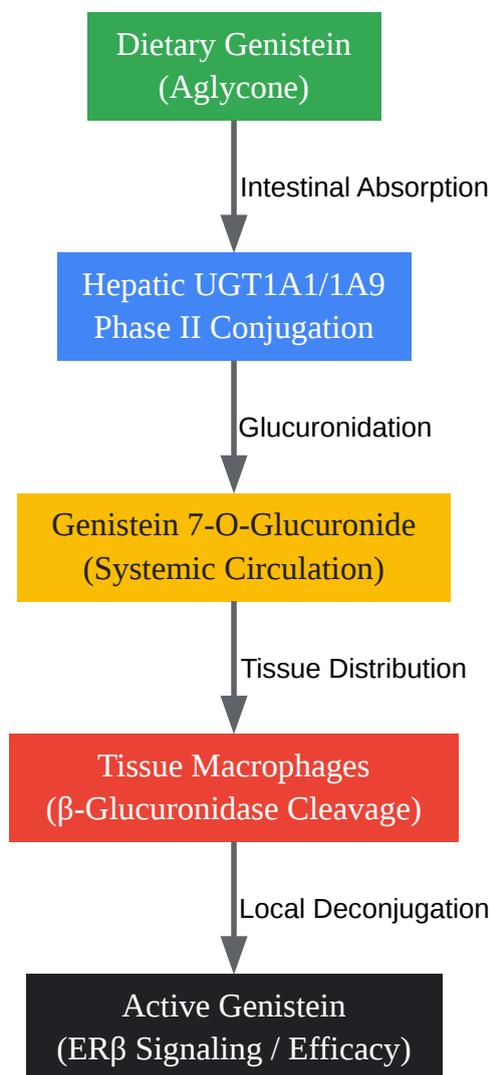
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Genistein 7-O-Glucuronide Reference Standard Characterization: A Comprehensive Supplier Comparison and Analytical Guide

Introduction & Biological Significance

Genistein, a predominant soy isoflavone, undergoes extensive Phase II metabolism in vivo, primarily via hepatic UDP-glucuronosyltransferases (UGT1A1 and UGT1A9). This rapid biotransformation results in **Genistein 7-O-glucuronide (G7G)** becoming the major circulating metabolite in both humans and rodents [1].

Because circulating aglycone levels are remarkably low, G7G is critical for evaluating the "flavonoid paradox"—the phenomenon where inactive glucuronides travel through the bloodstream and are locally deconjugated by β -glucuronidase in inflamed tissues to release the active aglycone [2]. For pharmacokinetic (PK) profiling, metabolic stability assays, and transport studies (e.g., BCRP/ABCG2 efflux), utilizing a highly purified, structurally validated **Genistein 7-O-glucuronide** reference standard is an absolute necessity [3].



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The Flavonoid Paradox: Hepatic glucuronidation and local tissue deconjugation of Genistein.

Supplier Comparison: Evaluating Reference Standard Quality

When selecting a G7G reference standard, researchers must evaluate chromatographic purity, stereochemical validation, and the presence of residual solvents. Below is an objective, comparative analysis of top-tier suppliers based on their analytical stringency and application suitability.

Table 1: Comparison of **Genistein 7-O-Glucuronide** Reference Standard Suppliers

Supplier	Purity Claim	Validation Methods	Target Applications	Causality for Selection
Extrasynthese	>99% (HPLC)	HPLC-UV, MS, NMR	Quantitative Titration, PK	Renowned for phytochemical library precision; ideal for absolute quantification .
Toronto Research Chemicals	>98%	LC-MS, 1H/13C NMR	Transport & Efflux Assays	Highly cited in transporter studies (e.g., MRPs/ABCCs); robust lot-to-lot consistency .
Cayman Chemical	≥98%	HPLC, MS	In vitro Metabolism	Optimized for UGT kinetic assays and microsomal stability testing [4].
BioCrick	>98%	HPLC, MS, NMR	High-Throughput Screening	Provides extensive 3D structural validation; suitable for broad library screening [5].
ChemFaces	>98%	NMR, HPLC	Cell-based Assays	Validated for cell permeability and low cytotoxicity in biological assays [6].

Analytical Characterization Workflows

A self-validating analytical system is required to confirm the identity and purity of G7G. Due to the structure of genistein, there are three hydroxyl sites that might accommodate glucuronidation (5-OH, 7-OH, and 4'-OH) [7]. Therefore, orthogonal validation is strictly required to distinguish the 7-O-glucuronide from its isomers.

Workflow 1: Chromatographic Purity Assessment (HPLC-UV)

- Causality: HPLC coupled with UV detection at 255 nm (the isosbestic point for many isoflavones) ensures the absence of the unreacted genistein aglycone and isomeric impurities.
- Step 1 (Mobile Phase): Prepare a gradient system using 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B). Acidification suppresses the ionization of the glucuronic acid moiety, ensuring sharp peak shapes.
- Step 2 (Column): Utilize a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 μ m) maintained at 30°C.
- Step 3 (Gradient): Run a linear gradient from 5% B to 95% B over 15 minutes at a flow rate of 0.3 mL/min.
- Step 4 (Integration): Monitor at 255 nm. G7G typically elutes earlier than the genistein aglycone due to the highly polar glucuronic acid group. Integrate the peak area to confirm >98% purity.

Workflow 2: Structural Mass Confirmation (LC-ESI-MS/MS)

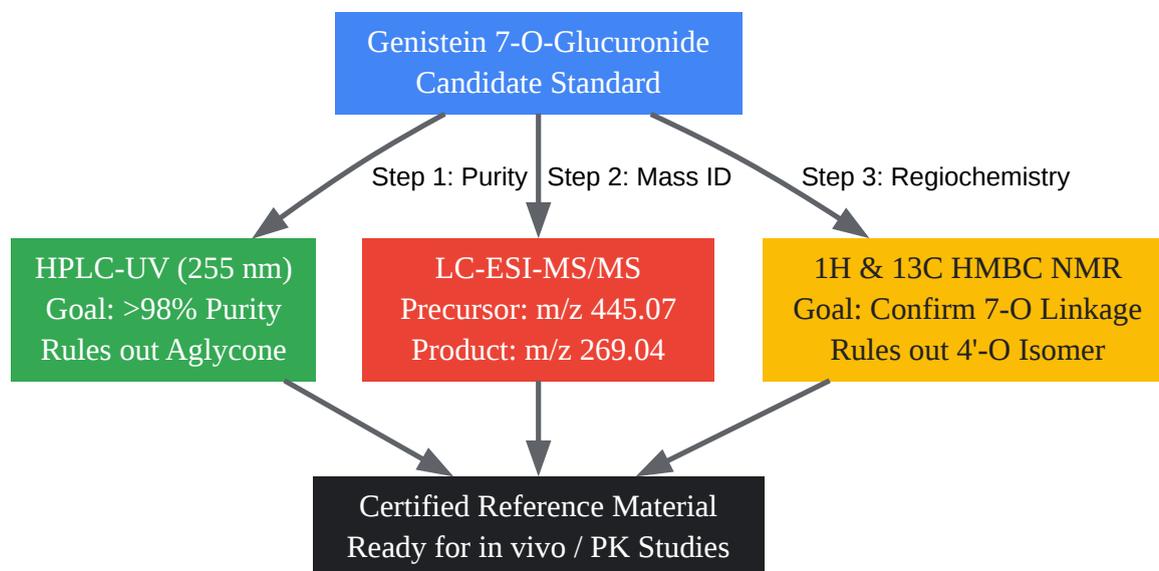
- Causality: Electrospray ionization mass spectrometry (ESI-MS) in negative mode confirms the molecular weight, while MS/MS fragmentation verifies the cleavage of the glucuronide bond.
- Step 1 (Ionization): Operate the mass spectrometer in negative ESI mode. G7G readily loses a proton from the carboxylic acid of the glucuronide, yielding an abundant [M-H]⁻ ion at m/z

445.07.

- Step 2 (Isolation): Isolate the precursor ion m/z 445.07 in Q1.
- Step 3 (Fragmentation): Apply a collision energy of 20-25 eV for Collision-Induced Dissociation (CID).
- Step 4 (Detection): Monitor the dominant product ion at m/z 269.04, corresponding to the genistein aglycone following the neutral loss of the glucuronyl moiety (176 Da).

Workflow 3: Regiochemical Validation (1H and 13C NMR)

- Causality: MS/MS alone cannot definitively prove whether the standard is the 7-O-glucuronide or the 4'-O-glucuronide isomer, as both yield identical mass fragments. NMR is strictly required to confirm the exact position of the glycosidic linkage [7].
- Step 1 (Preparation): Dissolve 5-10 mg of the G7G standard in DMSO-d6.
- Step 2 (1H NMR): Acquire the spectrum at 400 or 600 MHz. Look for the anomeric proton (H-1'') of the glucuronic acid. A coupling constant (J) of ~7.0-7.5 Hz confirms the β -configuration of the glucuronidic linkage.
- Step 3 (13C NMR & HMBC): Perform Heteronuclear Multiple Bond Correlation (HMBC). A definitive cross-peak between the anomeric proton (H-1'') and the C-7 carbon of the genistein backbone (~162 ppm) unequivocally proves the 7-O-linkage, ruling out the 4'-O isomer.



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Orthogonal analytical workflow for the structural and purity validation of **Genistein 7-O-glucuronide**.

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